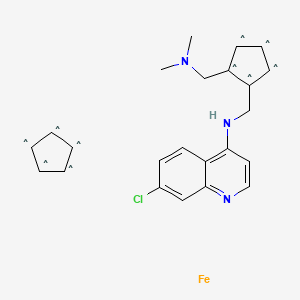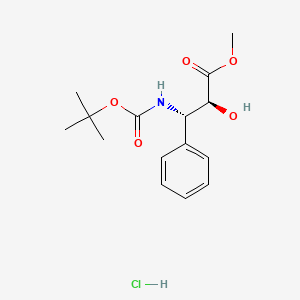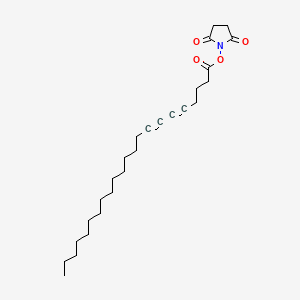![molecular formula C11H15NO2 B13833937 (7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione is a heterocyclic compound with the molecular formula C11H15NO2. This compound is part of a class of seven-membered heterocyclic compounds known for their diverse pharmacological and therapeutic implications . The structure of this compound includes a tricyclic framework with nitrogen and oxygen atoms, making it a significant molecule in medicinal chemistry and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione typically involves the ring expansion of smaller heterocyclic compounds. Various methods such as thermal, photochemical, and microwave irradiation are employed to achieve this transformation . The synthetic routes often start with five or six-membered rings, which are then expanded to form the seven-membered azepine ring .
Industrial Production Methods: Industrial production of this compound involves optimized reaction conditions to ensure high yield and purity. Techniques such as conventional heating and ultrasound irradiation are commonly used . The process is designed to be scalable, allowing for the production of large quantities of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: (7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen and oxygen atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles and electrophiles under mild to moderate conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Applications De Recherche Scientifique
(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound is studied for its potential therapeutic effects, including antimicrobial and anticancer properties . Additionally, it has applications in the industrial sector, such as in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione involves its interaction with specific molecular targets and pathways within the body. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione include azepine, azepane, and azepinone . These compounds share a similar seven-membered ring structure but differ in their specific functional groups and substituents .
Uniqueness: What sets this compound apart is its unique tricyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(1S,2S,9S)-7-azatricyclo[7.2.1.02,7]dodecane-8,11-dione |
InChI |
InChI=1S/C11H15NO2/c13-10-6-7-5-8(10)9-3-1-2-4-12(9)11(7)14/h7-9H,1-6H2/t7-,8-,9-/m0/s1 |
Clé InChI |
LAUAHBPJTGHMEF-CIUDSAMLSA-N |
SMILES isomérique |
C1CCN2[C@@H](C1)[C@@H]3C[C@H](C2=O)CC3=O |
SMILES canonique |
C1CCN2C(C1)C3CC(C2=O)CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)

![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)

![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)






![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)
